molecular formula C17H14BrN3O2 B2672091 N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 863005-62-3

N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2672091
CAS RN: 863005-62-3
M. Wt: 372.222
InChI Key: GXBVZOQUTCEPLP-UHFFFAOYSA-N
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Description

This compound is a pyrido[1,2-a]pyrimidine derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives generally involves the reaction of 2(1H) pyridone via hydrolysis, de-carboxylation, selective O-alkylation followed by rearrangement to give pyridine-2-amine .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrido[1,2-a]pyrimidine core, with a carboxamide group attached at the 3-position and a 4-bromo-2,6-dimethylphenyl group attached via a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom and the carboxamide group could potentially affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not known as it might not have been studied yet .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to explore its biological activity, as many pyrido[1,2-a]pyrimidine derivatives have shown promising activity in various areas of medicinal chemistry .

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-7-12(18)8-11(2)15(10)20-16(22)13-9-19-14-5-3-4-6-21(14)17(13)23/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBVZOQUTCEPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CN=C3C=CC=CN3C2=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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